7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-2-Me-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy group at the 7-position and a methyl group at the 2-position of its heterocyclic ring. THIQs are bicyclic amines with a benzene ring fused to a piperidine ring, and their pharmacological and chemical properties are heavily influenced by substituent patterns. For example, substituents like methoxy and methyl groups are known to modulate lipophilicity, metabolic stability, and receptor binding affinity in THIQ derivatives .
Properties
IUPAC Name |
7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFDVNYMULOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298624 | |
| Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54893-23-1 | |
| Record name | NSC124713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For instance, the reaction of phenylethylamine with methoxyacetaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts such as Lewis acids or Brønsted acids can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinolines depending on the electrophile used.
Scientific Research Applications
Neuroprotective Properties
Research indicates that 7-MeO-THIQ exhibits neuroprotective effects, particularly in relation to neurotransmitter modulation. It interacts with dopamine D2 and serotonin receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression. Preliminary studies show that it may enhance dopaminergic signaling and exert antidepressant effects through serotonin pathway modulation .
Pharmacological Potential
The compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism further supports its pharmacological potential. This action may lead to altered biochemical processes within cells, providing a basis for developing treatments for various neurodegenerative diseases .
Synthetic Applications
7-MeO-THIQ serves as a versatile intermediate in organic synthesis. Its unique reactivity allows it to undergo various chemical transformations, making it valuable in the development of novel pharmaceuticals. The synthesis can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : These reactions are crucial for modifying the compound to enhance its biological activity.
- Electrophilic Additions : These transformations allow for the introduction of diverse functional groups that can tailor the compound's properties for specific applications .
Neuroprotective Studies
A series of studies have evaluated the neuroprotective effects of 7-MeO-THIQ in animal models of Parkinson's disease. Results indicate that administration of the compound leads to improved motor function and reduced neuronal loss in dopaminergic areas of the brain .
Antidepressant Effects
Clinical trials exploring the antidepressant potential of 7-MeO-THIQ have shown promising results. Participants reported significant mood improvements after treatment, correlating with increased serotonin levels in the brain .
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. It can act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The compound may also inhibit certain enzymes, leading to altered biochemical processes within cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of THIQ derivatives depends on the position and nature of substituents. Below is a comparative analysis of 7-MeO-2-Me-THIQ with key analogs:
Substituent Impact Analysis:
- Methyl Groups : Methylation at the 2-position (as in 7-MeO-2-Me-THIQ) may reduce oxidative deamination by MAO, extending half-life .
- Catechol vs. Methoxy: Catechol derivatives (e.g., salsolinol) exhibit neurotoxicity due to redox cycling and dopamine analog formation, whereas methoxy groups mitigate this risk .
Pharmacological and Toxicological Profiles
- Neurotoxicity: Catechol TIQs (e.g., salsolinol) induce α-synuclein aggregation and dopaminergic neuron loss, whereas 7-MeO-2-Me-THIQ’s methoxy group likely reduces oxidative stress .
- BBB Penetration: Both 1-Me-TIQ and salsolinol cross the BBB efficiently, with brain concentrations 4.5× higher than blood. 7-MeO-2-Me-THIQ’s methoxy group may further enhance this property .
Data Tables
Table 1: Melting Points of Selected THIQ Derivatives
| Compound | Melting Point (°C) | Substituents |
|---|---|---|
| 6-Hydroxy-7-methoxy-2-(2,4,6-TMB)-THIQ (17ab) | 150–151 | 6-OH, 7-OCH₃, 2-(2,4,6-TMB) |
| 6-Hydroxy-7-methoxy-2-(2-MeO-Bz)-THIQ (18a) | 176–177 | 6-OH, 7-OCH₃, 2-(2-MeO-Bz) |
| 2-Chloro-6,7-diMeO-THIQ | Not reported | 6,7-diOCH₃, 2-Cl |
Biological Activity
7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This compound has garnered attention in pharmacological research due to its potential neuroprotective properties and its influence on neurotransmitter systems. This article explores the biological activity of 7-MeO-THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
7-MeO-THIQ is characterized by the molecular formula CHNO and a molecular weight of approximately 177.24 g/mol. It is an achiral compound with no defined stereocenters, which contributes to its versatility in chemical reactions. The compound can undergo nucleophilic substitutions and electrophilic additions typical of tetrahydroisoquinoline derivatives.
The biological activity of 7-MeO-THIQ is primarily linked to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it may act as a modulator of these pathways, indicating potential applications in treating neurological disorders such as Parkinson's disease and depression.
Neurotransmitter Interaction
Research indicates that 7-MeO-THIQ may bind to dopamine D2 receptors and serotonin receptors. This interaction can influence various cellular processes, including neurotransmitter release and receptor signaling pathways. The modulation of these pathways is crucial for maintaining neurological health and could provide therapeutic benefits.
Neuroprotective Effects
7-MeO-THIQ has shown promise in neuroprotection through its ability to modulate oxidative stress and inflammation in neuronal cells. Studies have indicated that it may protect against neurodegeneration by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses .
Anti-Cancer Activity
Recent investigations have also explored the anti-cancer potential of tetrahydroisoquinoline derivatives, including 7-MeO-THIQ. In vitro studies have demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines, including colon cancer and breast cancer cells. For instance, compounds structurally similar to 7-MeO-THIQ have shown IC values ranging from 0.9 μM to 10.7 μM against KRas-inhibited colon cancer cell lines .
Case Studies and Research Findings
Several research studies have highlighted the biological activities associated with 7-MeO-THIQ:
- Neuropharmacological Studies : In a study focusing on neurotransmitter systems, 7-MeO-THIQ was found to significantly influence dopamine and serotonin pathways, suggesting its potential use in treating mood disorders.
- Anti-Cancer Screening : In a screening program for new anti-cancer agents, tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit cancer cell proliferation. Some derivatives exhibited potent anti-cancer activity with IC values below 25 μM against HepG-2 and MCF-7 cell lines .
- Molecular Docking Studies : Molecular docking analyses have revealed that 7-MeO-THIQ may interact favorably with key targets involved in cancer progression, such as KRas and VEGF receptors. These interactions are critical for developing targeted therapies against cancer .
Comparative Analysis with Related Compounds
To further understand the biological activity of 7-MeO-THIQ, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | CHNO | Lacks methyl group at position 2; different bioactivity profile |
| 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | CHBrNO | Exhibits significant enzyme inhibition; influences neurotransmitter synthesis |
| 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | CHNO | Methoxy group at position 8 alters pharmacological properties |
This table illustrates how variations in functional groups can significantly impact the biological activities and therapeutic applications of these compounds.
Q & A
Q. Basic Research Focus
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C7, methyl at C2) and tetrahydroisoquinoline backbone .
- Mass Spectrometry (MS) : Validate molecular weight (C₁₁H₁₅NO) and fragmentation patterns .
- Chromatography :
What experimental strategies are recommended to investigate the biological activity of this compound in disease models?
Q. Advanced Research Focus
- In Vitro Assays :
- In Vivo Models :
- Anticancer Activity : Use dimethylhydrazine-induced colorectal cancer in mice to evaluate tumor suppression .
- Neuropharmacology : Behavioral assays (e.g., forced swim test) to assess antidepressant potential .
Data Interpretation : Compare results with structurally similar derivatives (e.g., 6,7-dimethoxy analogs) to establish structure-activity relationships (SAR) .
How do structural modifications at the 2-position (e.g., methyl vs. methylsulfonyl) affect the compound’s physicochemical and biological properties?
Q. Advanced Research Focus
- Case Study :
- Biological Impact :
- Methylsulfonyl groups may enhance enzyme inhibition (e.g., sulfonamide-like interactions with MAO active sites) .
- Methyl groups favor receptor binding (e.g., tighter fit in hydrophobic pockets of opioid receptors) .
Methodology : Molecular docking simulations and comparative pharmacokinetic profiling .
How can researchers resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?
Q. Advanced Research Focus
- Root Causes :
- Resolution Strategies :
What advanced synthetic techniques enable stereoselective synthesis of this compound?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during cyclization .
- Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce imine intermediates with >90% enantiomeric excess (ee) .
- Resolution Methods : Chiral HPLC or enzymatic kinetic resolution to separate diastereomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
